Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo[1,2-c]pyrimidine derivative characterized by a fused bicyclic core. Key structural features include:
- 7-position substitution: A 4-methylbenzoyl moiety, contributing lipophilicity and steric bulk.
- 5-position: An ethyl ester group, influencing solubility and metabolic stability.
Properties
CAS No. |
302913-70-8 |
|---|---|
Molecular Formula |
C24H19ClN2O3 |
Molecular Weight |
418.9 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H19ClN2O3/c1-3-30-24(29)19-12-22(23(28)17-6-4-15(2)5-7-17)27-14-26-20(13-21(19)27)16-8-10-18(25)11-9-16/h4-14H,3H2,1-2H3 |
InChI Key |
GSFQRZFDPKQZKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions for Core Formation
| Component | Role | Example Reagents |
|---|---|---|
| Pyrimidine derivative | Nucleophilic base | 5-Chloropyrimidine |
| 2-Bromoacetophenone | Electrophilic coupling partner | 4-Methylbenzoyl bromide |
| Alkyne | Cyclization agent | Ethyl propiolate |
| Solvent | Reaction medium | Dichlorobenzene (DCB) |
| Temperature | Energy input | 240–250°C (microwave irradiation) |
This method achieves yields of 55–91% after purification via silica gel chromatography. The use of microwave irradiation enhances reaction rates and reduces byproduct formation compared to conventional heating.
Functionalization of the Pyrrolo[1,2-c]Pyrimidine Core
Introduction of the 4-Chlorophenyl Group
The 3-position chlorophenyl moiety is introduced via Ullmann-type coupling or nucleophilic aromatic substitution . In one protocol, ethyl 5-chloropyrrolo[1,2-c]pyrimidine-3-carboxylate reacts with 4-chlorophenylboronic acid under palladium catalysis. Optimized conditions include:
This step typically achieves 70–85% yield, with purity confirmed by HPLC.
Installation of the 4-Methylbenzoyl Moiety
The 7-position methylbenzoyl group is introduced via Friedel-Crafts acylation . Using AlCl₃ as a Lewis catalyst, the pyrrolo[1,2-c]pyrimidine intermediate reacts with 4-methylbenzoyl chloride in anhydrous dichloromethane at 0°C to room temperature. Key parameters include:
-
Molar ratio : 1:1.2 (substrate:acyl chloride)
-
Reaction time : 4–6 hours
-
Workup : Quenching with ice-water, extraction with ethyl acetate.
Yields range from 65% to 78%, with regioselectivity confirmed by ¹H-NMR.
Final Esterification and Purification
The ethyl ester group at the 5-position is introduced early in the synthesis but may require re-esterification if hydrolyzed during subsequent steps. A standard protocol involves:
-
Dissolving the carboxylic acid intermediate in ethanol.
-
Adding concentrated H₂SO₄ (catalytic) under reflux for 6–8 hours.
Purification is achieved through:
-
Silica gel chromatography (hexane:ethyl acetate gradients).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time Efficiency | Scalability |
|---|---|---|---|---|
| One-pot three-component | 55–91 | ≥95 | High | Moderate |
| Stepwise functionalization | 65–85 | ≥98 | Moderate | High |
| Microwave-assisted | 75–91 | ≥97 | Very high | Limited |
The one-pot method offers superior time efficiency but requires specialized equipment for microwave irradiation. Stepwise approaches, while longer, provide better control over regiochemistry and are more scalable for industrial applications.
Challenges and Optimization Strategies
Regioselectivity in Acylation
Competing acylation at the 3- and 7-positions is mitigated by:
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Preliminary studies indicate that Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate exhibits significant anti-inflammatory and anticancer properties. Compounds with similar structures have shown promising results against various cancer cell lines, suggesting that this compound may also possess similar efficacy. The specific mechanisms of action remain to be fully elucidated, warranting further investigation.
Anticancer Research
The compound's structural similarities to other pyrrolo[1,2-c]pyrimidine derivatives suggest potential applications in anticancer drug development. For instance, related compounds have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often overactive in cancer cells. The inhibition of CDKs can lead to reduced cell proliferation and increased apoptosis in tumor cells .
Anti-inflammatory Agents
In addition to its anticancer properties, this compound may also serve as a basis for developing new anti-inflammatory drugs. The presence of the chlorophenyl group could enhance its binding affinity to specific inflammatory pathways or receptors, potentially leading to novel treatments for inflammatory diseases.
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other compounds within the pyrrolo[1,2-c]pyrimidine class:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | Structure | Contains a phenyl group; different chlorine position |
| Ethyl 3-(4-methylphenyl)-7-(2-naphthoyl)pyrrolo(1,2-c)pyrimidine-5-carboxylate | Structure | Features a naphthoyl group; broader aromatic system |
| Ethyl 7-(4-methoxybenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Structure | Incorporates a thiophene ring; different substituents |
These comparisons highlight the diversity within the class while emphasizing the unique combination of functional groups present in this compound.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Modifications
The table below compares the target compound with structurally related pyrrolo[1,2-c]pyrimidine derivatives:
Key Observations
Substituent Effects on Fluorescence :
- The 3,4-dimethoxybenzoyl group in the biphenylyl analog (quantum yield = 55%) demonstrates that electron-donating substituents enhance fluorescence by extending π-conjugation, making it superior for sensor applications compared to the target compound’s 4-methylbenzoyl group .
- Halogenated analogs (e.g., bromine substituents in ) may prioritize halogen bonding in drug design over fluorescence .
Lipophilicity and Solubility :
- The target compound’s 4-methylbenzoyl group increases lipophilicity compared to methoxy-substituted analogs (), which could affect membrane permeability but reduce aqueous solubility .
Research Implications
- Fluorescent Sensors : Structural tuning via electron-donating groups (e.g., methoxy) is critical for high quantum yield, as seen in . The target compound may require functionalization to compete in this domain.
- Medicinal Chemistry : Bromine or chlorine substituents () offer opportunities for targeting halogen-binding pockets in proteins, while methoxy groups () improve pharmacokinetic profiles.
Biological Activity
Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article delves into the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), and presenting relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a pyrrolo[1,2-c]pyrimidine core with significant substituents that potentially enhance its biological interactions. The molecular formula is C₁₈H₁₈ClN₃O₃, with a molecular weight of approximately 373.83 g/mol .
Key Structural Features
- Chlorophenyl Group : Enhances lipophilicity and may improve binding to biological targets.
- Methylbenzoyl Moiety : Potentially increases the compound's reactivity and interaction with cellular components.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Preliminary studies suggest this compound may inhibit cell proliferation in various cancer cell lines.
Case Studies
- In Vitro Studies :
-
Mechanism of Action :
- The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, although detailed pathways are still under investigation .
Anti-inflammatory Activity
This compound also shows promise as an anti-inflammatory agent. Research suggests that it may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
Relevant Findings
- Compounds with similar structures have been reported to reduce inflammation in animal models, indicating a potential therapeutic application for inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
| Substituent | Effect on Activity |
|---|---|
| Chlorophenyl Group | Increases cytotoxicity |
| Methylbenzoyl Moiety | Enhances reactivity |
| Positioning of Functional Groups | Critical for receptor binding |
Studies have shown that modifications to these groups can significantly impact the compound's efficacy against cancer cells and its anti-inflammatory properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate?
- Methodology : A multi-step synthesis is typically employed, starting with the condensation of substituted pyrrole intermediates with activated carbonyl derivatives. For example, a route may involve:
Cyclization : Reaction of 4-chlorophenyl-substituted pyrrole precursors with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the pyrrolo[1,2-c]pyrimidine core.
Esterification : Ethyl chloroformate or ethanol-based esterification under reflux conditions to introduce the carboxylate group.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/dichloromethane mixtures.
- Key Considerations : Solvent choice (e.g., DMF for high-temperature reactions), catalyst optimization (e.g., acetic anhydride for cyclization efficiency), and inert atmosphere to prevent oxidation .
Q. How is the structural confirmation of this compound performed using spectroscopic techniques?
- Methodology :
- NMR Spectroscopy :
- 1H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and methylbenzoyl groups) and ethyl ester protons (triplet at δ 1.3 ppm for CH3, quartet at δ 4.3 ppm for CH2).
- 13C NMR : Confirm carbonyl carbons (δ ~163–170 ppm for ester and benzoyl groups) and quaternary carbons in the fused pyrrolopyrimidine ring.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 449.1) and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX software) to resolve bond lengths and angles, particularly for the pyrrolopyrimidine core .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading.
- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR spectroscopy to identify rate-limiting steps.
- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or adjust stoichiometry to minimize side reactions.
- Case Study : A 15% yield increase was achieved by replacing DMF with NMP (N-methylpyrrolidone) in the cyclization step, reducing decomposition of the benzoyl intermediate .
Q. What computational approaches predict the compound’s fluorescence properties for sensor applications?
- Methodology :
- TD-DFT Calculations : Model excited-state transitions to correlate substituent effects (e.g., electron-withdrawing 4-chlorophenyl) with quantum yield.
- Solvatochromic Studies : Simulate solvent polarity effects on emission spectra using COSMO-RS models.
Q. How can structural modifications enhance the compound’s antitumor activity?
- Methodology :
- SAR Analysis : Compare bioactivity of derivatives with varying substituents (e.g., replacing 4-methylbenzoyl with 3,4-dimethoxybenzoyl).
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets).
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
- Strategies :
Assay Standardization : Validate cytotoxicity using identical cell lines (e.g., HepG2 vs. HeLa) and protocols (MTT vs. SRB assays).
Purity Verification : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurity-driven effects.
Orthogonal Testing : Confirm activity in in vivo models (e.g., zebrafish xenografts) if in vitro results conflict.
- Example : A study attributing antitumor activity to apoptosis induction was contradicted by later work identifying autophagy as the primary mechanism, resolved via flow cytometry and Western blotting .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Protocols :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (P280).
- Ventilation : Use fume hoods (P271) to avoid inhalation of fine particles (H335).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
